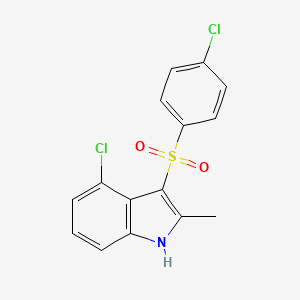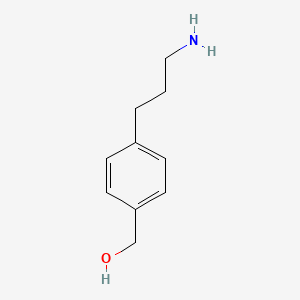![molecular formula C36H22S B8678166 Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-
Overview
Description
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is an organic compound characterized by its polycyclic aromatic hydrocarbon structure. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents . This compound is commonly used as an intermediate in organic synthesis, as well as in the production of dyes, fluorescent markers, and optoelectronic devices .
Preparation Methods
The synthesis of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- typically involves multiple steps and requires a solid understanding of organic chemistry reactions and techniques . The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the triphenylene moiety: This step involves the synthesis of the triphenylene structure, which can be achieved through various cyclization reactions.
Coupling reactions: The triphenylene moiety is then coupled with a phenyl group through a series of reactions, such as Suzuki or Stille coupling.
Formation of the dibenzothiophene structure: The final step involves the formation of the dibenzothiophene structure through cyclization and sulfur incorporation reactions.
Chemical Reactions Analysis
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used as a fluorescent marker in biological studies, allowing researchers to track and visualize biological processes.
Industry: Utilized in the production of dyes, optoelectronic devices, and other advanced materials.
Mechanism of Action
The mechanism of action of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is not well-documented. its effects are likely related to its polycyclic aromatic structure, which allows it to interact with various molecular targets and pathways. These interactions can include binding to specific receptors, participating in electron transfer processes, and influencing the behavior of other molecules in its vicinity.
Comparison with Similar Compounds
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- can be compared to other polycyclic aromatic compounds, such as:
Dibenzothiophene: A simpler structure without the triphenylene moiety, used in similar applications but with different properties.
Triphenylene: Lacks the dibenzothiophene structure, used in the synthesis of complex organic molecules and materials.
Phenanthrene: Another polycyclic aromatic hydrocarbon with different structural features and applications.
The uniqueness of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- lies in its combination of the triphenylene and dibenzothiophene structures, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C36H22S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-(3-triphenylen-2-ylphenyl)dibenzothiophene |
InChI |
InChI=1S/C36H22S/c1-2-13-29-27(11-1)28-12-3-4-14-30(28)34-22-24(19-20-31(29)34)23-9-7-10-25(21-23)26-16-8-17-33-32-15-5-6-18-35(32)37-36(26)33/h1-22H |
InChI Key |
QKVWPNRUXZYLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=C5SC7=CC=CC=C67)C8=CC=CC=C28 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzene](/img/structure/B8678111.png)








![1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)


![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)
